4-Fluoroquinoline sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

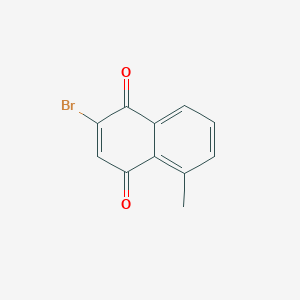

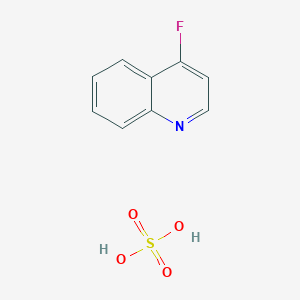

4-フルオロキノリン硫酸塩は、複素環式芳香族有機化合物であるキノリンのフッ素化誘導体です。キノリン構造へのフッ素原子の組み込みにより、その生物活性が向上し、ユニークな特性が得られます。

2. 製法

合成経路と反応条件

4-フルオロキノリン硫酸塩の合成には、環化、環状付加反応、直接フッ素化など、いくつかの方法が用いられます。 一般的なアプローチの1つは、フッ素原子の求核置換であり、この方法では、キノリン環系にフッ素原子を導入します 。 別の方法では、有機金属化合物を用いて、目的のフッ素化生成物を得ます .

工業的製造方法

4-フルオロキノリン硫酸塩の工業的製造には、通常、制御された条件下での大規模な化学反応が用いられます。 このプロセスには、高圧反応器や特殊な触媒の使用が含まれ、最終生成物の高収率と高純度が保証されます .

3. 化学反応解析

反応の種類

4-フルオロキノリン硫酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてキノリンN-オキシド誘導体に変換される可能性があります。

還元: 還元反応によって、さまざまな水素化形態に変換されます。

置換: 求核置換反応と求電子置換反応は一般的であり、さまざまな置換基がキノリン環上のフッ素原子または他の官能基と置換されます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が用いられます。

置換: ハロゲン、ハロゲン化アルキル、有機金属化合物などの試薬が、酸性または塩基性環境などのさまざまな条件下で使用されます.

生成される主な生成物

これらの反応によって生成される主な生成物には、さまざまな置換されたキノリン、キノリンN-オキシド、水素化キノリン誘導体などがあります .

4. 科学研究への応用

4-フルオロキノリン硫酸塩は、科学研究において幅広い用途があります。

化学: より複雑なフッ素化化合物を合成するためのビルディングブロックとして使用されます。

生物学: この化合物は、顕著な抗菌活性和抗ウイルス活性を示し、微生物学研究において貴重なツールとなっています。

医学: その生物活性により、抗腫瘍剤など、潜在的な治療用途について研究が進められています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroquinoline sulfate involves several methods, including cyclization, cycloaddition reactions, and direct fluorination. One common approach is the nucleophilic substitution of fluorine atoms, where a fluorine atom is introduced into the quinoline ring system . Another method involves the use of organometallic compounds to achieve the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

4-Fluoroquinoline sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and hydrogenated quinoline derivatives .

科学的研究の応用

4-Fluoroquinoline sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound exhibits significant antibacterial and antiviral activities, making it a valuable tool in microbiological studies.

Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including as an antineoplastic agent.

Industry: It finds applications in the production of liquid crystals and cyanine dyes

作用機序

4-フルオロキノリン硫酸塩の作用機序には、DNAジャイレースやDNAトポイソメラーゼIVなどの細菌酵素との相互作用が関与しています。酵素-DNA複合体を安定化することにより、DNAに二本鎖切断を誘導し、細胞死をもたらします。 この機序は、細菌を殺す上で非常に効果的で、他のクラスの抗生物質とは異なります .

類似化合物との比較

類似化合物

フルオロキノロン: シプロフロキサシンやオフロキサシンなどの化合物を含む、広域スペクトル抗生物質のクラス。

ユニークさ

4-フルオロキノリン硫酸塩は、フッ素原子の組み込みによって得られた生物活性の向上が特徴です。 この修飾により、細胞膜への透過性と分子標的との相互作用が向上し、フッ素化されていないキノリンよりも効果的になります .

特性

分子式 |

C9H8FNO4S |

|---|---|

分子量 |

245.23 g/mol |

IUPAC名 |

4-fluoroquinoline;sulfuric acid |

InChI |

InChI=1S/C9H6FN.H2O4S/c10-8-5-6-11-9-4-2-1-3-7(8)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4) |

InChIキー |

BEVDTXZIOKLXAK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=N2)F.OS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)

![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)

![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)

![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)